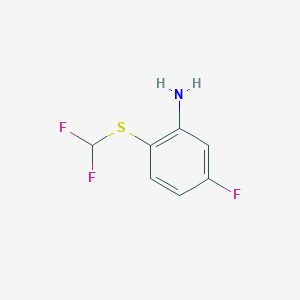
2-(Difluoromethylthio)-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves introducing the difluoromethylthio group onto an existing aromatic ring. Metal-based methods have been developed to transfer the CF₂H group to carbon (sp²) sites, both stoichiometrically and catalytically . Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of heteroaromatics.
Reaction Conditions: The formation of the C(sp³)–CF₂H bond has been achieved through electrophilic, nucleophilic, radical, and cross-coupling methods. stereoselective difluoromethylation remains limited. Notably, recent advancements allow precise site-selective installation of CF₂H onto large biomolecules, such as proteins .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethylthio)-5-fluoroaniline can undergo various reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the reaction conditions and the functional groups present.
Common Reagents and Conditions:Oxidation: Oxidizing agents like peroxides or metal catalysts can facilitate the conversion of the CF₂H group to other functional groups.
Reduction: Reducing agents can transform the CF₂H group into other moieties.
Substitution: Nucleophilic substitution reactions can replace the CF₂H group with other substituents.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and the starting materials used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethylthio)-5-fluoroaniline finds applications in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: For studying biological processes and interactions.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for synthesizing pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds at the moment, further research could explore related molecules and highlight the uniqueness of 2-(Difluoromethylthio)-5-fluoroaniline.
Eigenschaften
Molekularformel |
C7H6F3NS |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI-Schlüssel |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


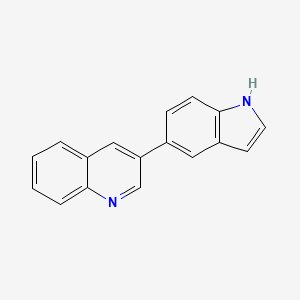
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)

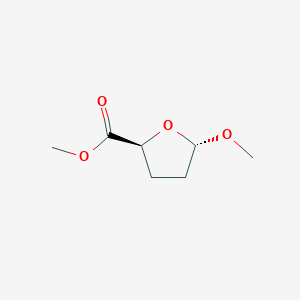
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
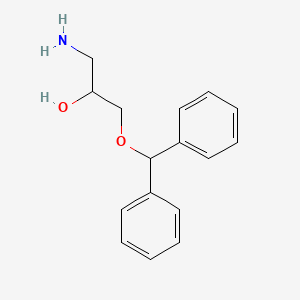
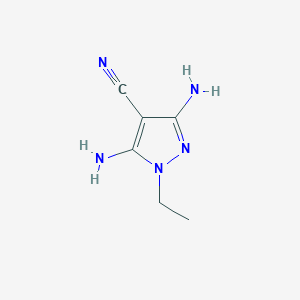
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
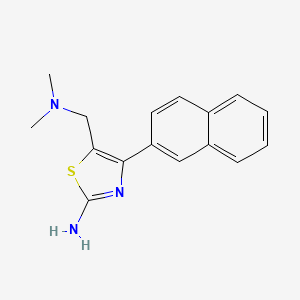
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)

